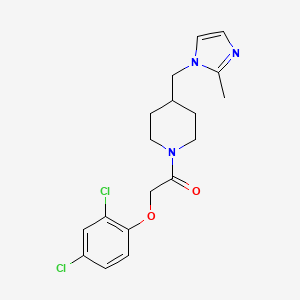
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation . The methylcyclohexyl group might be introduced via a radical substitution or addition reaction . The thioxo and carboxamide groups could potentially be introduced via condensation or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The conformation of the cyclohexyl ring could potentially impact the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For instance, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The carboxamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar carboxamide group could potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of this compound as potential candidates for combating malaria parasites. Their mode of action involves interfering with essential metabolic pathways in the Plasmodium species, thereby inhibiting parasite growth and survival .
- Studies have highlighted the antitumor effects of 4(3H)-quinazolinones. These compounds exhibit cytotoxicity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Researchers continue to explore novel derivatives for potential use in cancer therapy .
- The 4(3H)-quinazolinone core structure has shown promise as an anticonvulsant agent. It modulates neuronal excitability and may be useful in managing epilepsy and related disorders. Further investigations aim to optimize its efficacy and safety .
- Some derivatives of 4(3H)-quinazolinones exhibit fungicidal properties. These compounds can inhibit fungal growth and disrupt essential cellular processes. Researchers explore their potential as antifungal agents for agricultural and clinical applications .
- The 4(3H)-quinazolinone derivatives have demonstrated antimicrobial activity against bacteria and fungi. They may serve as alternatives to existing antibiotics, especially in the context of drug-resistant pathogens. Mechanistic studies are ongoing to understand their mode of action .
- Researchers have investigated the anti-inflammatory effects of 4(3H)-quinazolinones. These compounds modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimalarial Activity
Antitumor Potential
Anticonvulsant Properties
Fungicidal Activity
Antimicrobial Effects
Anti-Inflammatory Potential
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone to form 3-(4-chlorobenzyl)-2-methylcyclohexanone. This intermediate is then reacted with thiourea to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylcyclohexanone", "thiourea", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of sodium hydroxide and acetic acid to form 3-(4-chlorobenzyl)-2-methylcyclohexanone.", "Step 2: Reaction of 3-(4-chlorobenzyl)-2-methylcyclohexanone with thiourea in ethanol to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Número CAS |
422529-54-2 |
Nombre del producto |
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Fórmula molecular |
C23H24ClN3O2S |
Peso molecular |
441.97 |
Nombre IUPAC |
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30) |
Clave InChI |
JFXRPMPVIYHOFV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



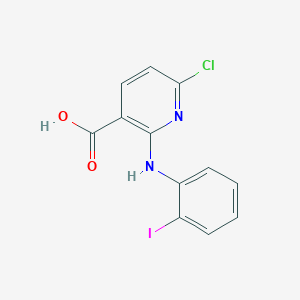
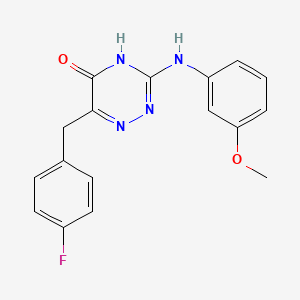


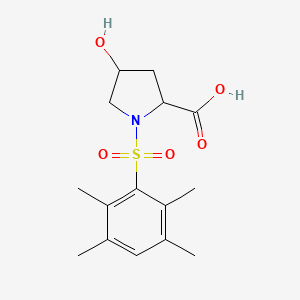
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2808549.png)
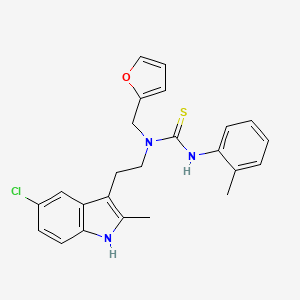


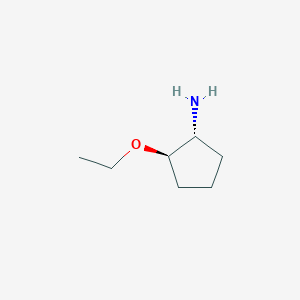
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808557.png)
![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2808561.png)
